1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
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Description
1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of heterocyclic compounds involving structures similar to 1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one. These compounds are synthesized through reactions such as Michael addition and cyclocondensation, which are fundamental in developing pharmaceuticals and materials with unique properties. For example, Michael addition of active methylene compounds has been used to synthesize a series of compounds through ethanol reactions, employing piperidine as a basic catalyst, demonstrating the versatility of piperidine-containing compounds in synthesizing complex heterocyclic structures (M. Bakhouch et al., 2015).
Antiviral and Antimicrobial Activities
Compounds with structures related to the query molecule have been investigated for their antiviral and antimicrobial activities. For instance, derivatives of pyrazolyl and pyridinyl groups have shown potential against various viral strains and pathogenic bacteria, highlighting the significance of these compounds in developing new therapeutic agents. Studies have synthesized and evaluated the antiviral activities of pyrazolopyridine derivatives, indicating their potential in antiviral drug development (F. Attaby et al., 2006). Similarly, novel combinatorial libraries of fused pyran derivatives have been screened for their antibacterial and antimalarial activities, emphasizing the role of pyrazole derivatives in addressing infectious diseases (Piyush N. Kalaria et al., 2014).
Fluorescent Properties and Molecular Characterization
Some studies have focused on the fluorescent properties and structural characterization of heterocyclic compounds derived from pyrazole and thiophene groups. The exploration of these properties is crucial for applications in materials science and bioimaging. For instance, ketone derivatives of propargylamines have been synthesized as synthetic equivalents of conjugated enynones, showing marked fluorescent abilities and potential in materials science (I. Odin et al., 2022).
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-17-9-14(8-16-17)13-3-2-5-18(10-13)15(19)7-12-4-6-20-11-12/h4,6,8-9,11,13H,2-3,5,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTXQPDWECJNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.